[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclotridecene ring with two trimethylsiloxy groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclotridecene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclotridecene+2(Trimethylsilyl chloride)→[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds.
Scientific Research Applications
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves its interaction with molecular targets through the formation of stable silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The pathways involved in its action include:
Formation of stable complexes: The compound can form stable complexes with various molecules, enhancing their stability and functionality.
Modification of biomolecules: It can modify biomolecules to improve their stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- [Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- [Cyclooct-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Uniqueness
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger ring size, which provides greater flexibility and potential for forming stable complexes with larger molecules. This makes it particularly useful in applications requiring enhanced stability and functionality.
Properties
CAS No. |
85064-27-3 |
---|---|
Molecular Formula |
C19H40O2Si2 |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclotridecen-1-yl)oxysilane |
InChI |
InChI=1S/C19H40O2Si2/c1-22(2,3)20-18-16-14-12-10-8-7-9-11-13-15-17-19(18)21-23(4,5)6/h7-17H2,1-6H3 |
InChI Key |
LNULIVXQJYATQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(CCCCCCCCCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.